molecular formula C13H11N3O2 B5848438 N-(3-acetylphenyl)pyrazine-2-carboxamide

N-(3-acetylphenyl)pyrazine-2-carboxamide

Cat. No.: B5848438
M. Wt: 241.24 g/mol
InChI Key: OLFHRFQEFHWUDQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 3-acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate . The resulting product is then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method offers higher yields and shorter reaction times compared to conventional heating methods . The reaction involves the use of pyrazine-2-carboxylic acid and various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: N-(3-acetylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazine derivatives, it has shown significant antimicrobial and antitubercular activities . The presence of the 3-acetylphenyl group enhances its interaction with molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFHRFQEFHWUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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